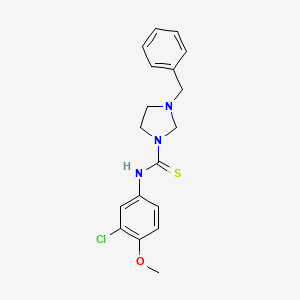![molecular formula C13H22O3 B2804175 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2228811-43-4](/img/structure/B2804175.png)
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid” is a chemical compound with the CAS Number: 2303636-39-5 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3, (H,15,18) (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Synthetic Routes and Chemical Reactions
The exploration of spiro compounds in synthetic chemistry has led to the development of various methodologies for constructing spirocyclic frameworks. For instance, the synthesis of spiro[indole-3,4′-piperidin]-2-ones demonstrates the utility of spiro compounds in constructing complex molecular architectures, potentially relevant for pharmaceutical development (Freund & Mederski, 2000). Additionally, the study on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane highlights the reactivity of spirocyclic compounds under various conditions, contributing to the understanding of their chemical behavior (Adam & Crämer, 1987).
Medicinal Chemistry Applications
Spiro compounds have been investigated for their potential in medicinal chemistry. Research on spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, for example, has assessed their anticonvulsant activity, demonstrating the significance of spiro structures in drug design and pharmacological studies (Scott et al., 1985).
Catalysis and Organic Transformations
The development of new catalysts and reaction methodologies often involves the use of spiro compounds. A study on the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals showcases the utility of spiro-based structures in facilitating complex organic transformations, hinting at the broader applicability of spiro compounds in synthetic and combinatorial chemistry (Groth & Meldal, 2001).
Material Science and Polymer Chemistry
In material science and polymer chemistry, spiro compounds contribute to the development of novel materials with unique properties. For example, research on optically active oligo- and polyamides from optically active spiro[3.3]heptane-2,6-dicarboxylic acid indicates the potential of spiro structures in creating materials with specific optical activities, which could be valuable in advanced optical devices and materials science applications (Tang et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)16-10-7-9(8-11(14)15)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFZMMVSAMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

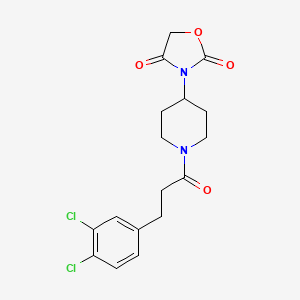
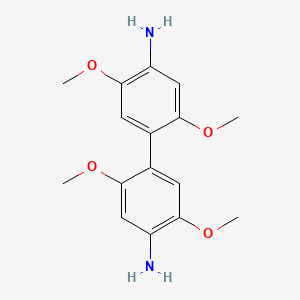
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)
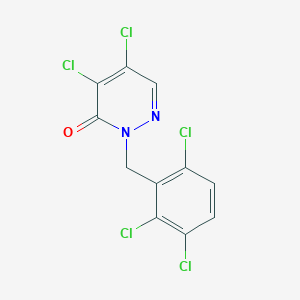
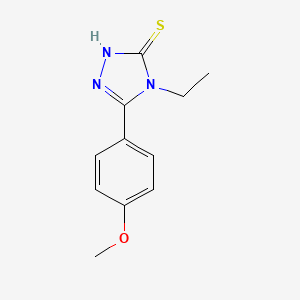

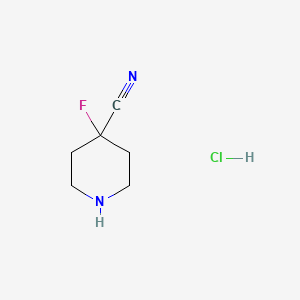
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)
